
Timirdine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Timirdine is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It is a pyrimidine nucleoside analog that has been shown to possess antiviral, anticancer, and anti-inflammatory properties. In
Scientific Research Applications
Timirdine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess antiviral properties against herpes simplex virus, cytomegalovirus, and human immunodeficiency virus type 1. It has also been shown to possess anticancer properties against various types of cancer, including breast, lung, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of Timirdine involves its incorporation into the DNA of the target cells, leading to the inhibition of DNA synthesis and cell proliferation. This compound is a nucleoside analog that mimics the structure of the natural nucleosides, leading to its incorporation into the growing DNA chain. Once incorporated, this compound acts as a chain terminator, preventing further DNA synthesis and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its concentration and the target cells. At low concentrations, this compound has been shown to have minimal effects on normal cells. However, at high concentrations, this compound has been shown to induce apoptosis or programmed cell death in both cancer cells and normal cells. Additionally, this compound has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of Timirdine for lab experiments is its broad-spectrum antiviral and anticancer properties. This makes it a potential therapeutic agent for various diseases. Additionally, this compound has been shown to have minimal side effects on normal cells at low concentrations, making it a safe and effective therapeutic agent. However, one of the limitations of this compound for lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on Timirdine. One of the potential future directions is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Additionally, the combination of this compound with other therapeutic agents may enhance its efficacy and reduce its toxicity. Furthermore, the development of this compound-based drug delivery systems may improve its targeted delivery to the desired cells. Finally, the exploration of this compound's potential therapeutic applications in other diseases, such as autoimmune diseases, may provide new insights into its mechanism of action and therapeutic potential.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its antiviral, anticancer, and anti-inflammatory properties make it a potential therapeutic agent for various diseases. The synthesis method of this compound has been optimized to produce high yields of pure this compound. The mechanism of action of this compound involves its incorporation into the DNA of the target cells, leading to the inhibition of DNA synthesis and cell proliferation. The biochemical and physiological effects of this compound are dependent on its concentration and the target cells. This compound has several advantages for lab experiments, including its broad-spectrum antiviral and anticancer properties and minimal side effects on normal cells. However, its low solubility in water is a limitation for lab experiments. Several future directions for the research on this compound include the development of this compound derivatives, combination therapy, drug delivery systems, and exploration of its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of Timirdine involves the reaction of 2,4-dichloropyrimidine with N-benzoyl-2'-deoxyadenosine in the presence of a base. The reaction yields this compound as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce high yields of this compound with minimal impurities.
properties
CAS RN |
100417-09-2 |
|---|---|
Molecular Formula |
C9H10ClN3S |
Molecular Weight |
227.71 g/mol |
IUPAC Name |
5-chloro-2-(2-imino-1,3-thiazolidin-3-yl)aniline |
InChI |
InChI=1S/C9H10ClN3S/c10-6-1-2-8(7(11)5-6)13-3-4-14-9(13)12/h1-2,5,12H,3-4,11H2 |
InChI Key |
YYPCUGJKDYEIHT-UHFFFAOYSA-N |
SMILES |
C1CSC(=N)N1C2=C(C=C(C=C2)Cl)N |
Canonical SMILES |
C1CSC(=N)N1C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



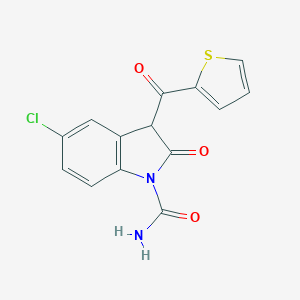

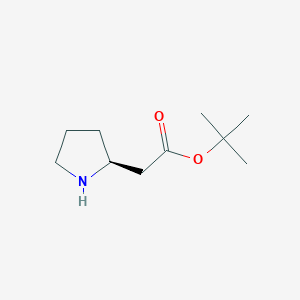
![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)
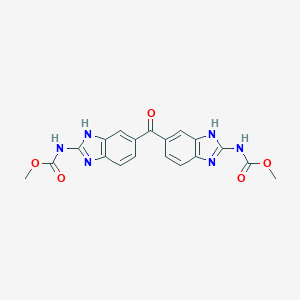
![3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B27499.png)
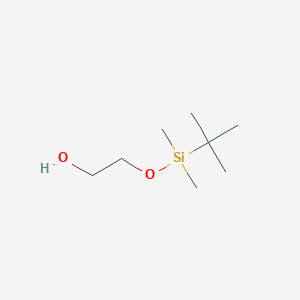
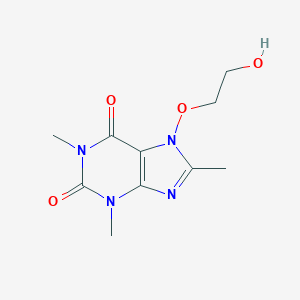


![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)

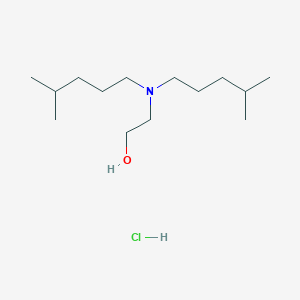
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)